Fosmetpantotenate
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Overview
Description
Preparation Methods
Fosmetpantotenate is synthesized through a series of chemical reactions involving the phosphorylation of pantothenic acid. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the formation of the desired product. Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Fosmetpantotenate undergoes several types of chemical reactions, including phosphorylation and hydrolysis. Common reagents used in these reactions include phosphoric acid and various catalysts. The major products formed from these reactions are phosphopantothenic acid and its derivatives .
Scientific Research Applications
Fosmetpantotenate has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and metabolism of coenzyme A. In biology, it is employed to investigate the role of pantothenate kinase in cellular processes. In medicine, this compound is being developed as a therapeutic agent for pantothenate kinase-associated neurodegeneration, with clinical trials demonstrating its potential to restore coenzyme A levels in affected patients. In industry, it is used in the production of coenzyme A and related compounds .
Mechanism of Action
Fosmetpantotenate exerts its effects by replenishing phosphopantothenic acid in tissues deficient in pantothenate kinase 2. This replenishment restores coenzyme A levels, which are crucial for various cellular processes, including energy metabolism and the acetylation of proteins such as tubulin. The molecular targets of this compound include the enzymes involved in coenzyme A synthesis and the pathways regulating cellular energy metabolism .
Comparison with Similar Compounds
Fosmetpantotenate is unique compared to other phosphopantothenate replacement therapies due to its ability to cross the blood-brain barrier and effectively restore coenzyme A levels in the brain. Similar compounds include pantothenic acid and its derivatives, which also play a role in coenzyme A synthesis but may not have the same efficacy in treating pantothenate kinase-associated neurodegeneration .
Properties
IUPAC Name |
methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWUHKIPYXWUPN-YVRVQSMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N2O9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858268-66-2 |
Source
|
Record name | Fosmetpantotenate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858268662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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